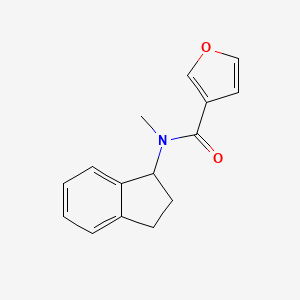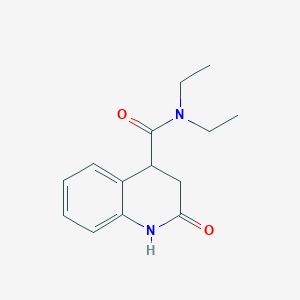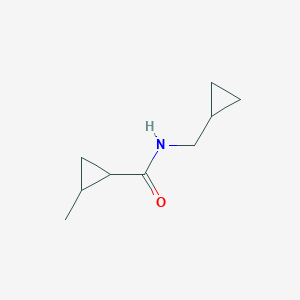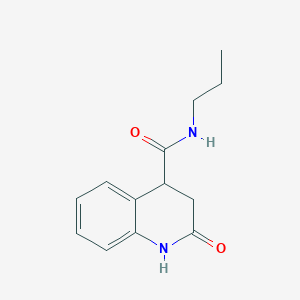
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as CP-526,572, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By blocking the alpha7 nAChR, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can reduce inflammation and protect neurons from oxidative stress and excitotoxicity.
Biochemical and Physiological Effects:
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the inhibition of microglial activation, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for lab experiments is its selectivity for the alpha7 nAChR, which allows for specific targeting of this receptor without affecting other nAChRs. However, one limitation of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One possible direction is to investigate its therapeutic potential in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a neuroprotective agent in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs while protecting healthy neurons from damage. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for in vivo studies.
In conclusion, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its selective antagonism of the alpha7 nAChR makes it a valuable tool for studying the role of this receptor in neuroinflammation and neurodegeneration. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use.
Synthesemethoden
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-cyclopropylamino-6,7-dimethoxyquinazoline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-amino-5-methylbenzoic acid. The final product is obtained by cyclization of the intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)17-9-14(15(19)16-8-11-6-7-11)20-13-5-3-2-4-12(13)17/h2-5,11,14H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEJRVGFMVYPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)

